
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in the synthesis of antidepressant molecules and other pharmacologically active agents .
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride involves multiple steps, typically starting with the preparation of the piperidine and morpholine derivatives. The reaction conditions often require the use of metal catalysts, such as manganese or nickel, to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride involves its interaction with monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. The compound is believed to inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission. This action is thought to contribute to its potential antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone: This compound shares a similar structural motif but differs in its functional groups, leading to distinct chemical and pharmacological properties.
3-Benzyl(methyl)amino phenyl propane-1-ol: Another related compound, which is synthesized using similar metal-catalyzed reactions but has different biological activities.
The uniqueness of this compound lies in its specific interaction with monoamine neurotransmitters and its potential use in the treatment of depression and other neurological disorders .
Eigenschaften
CAS-Nummer |
25224-21-9 |
|---|---|
Molekularformel |
C20H32Cl2N2O2 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
1-[1-(2-morpholin-4-ylethyl)-4-phenylpiperidin-4-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C20H30N2O2.2ClH/c1-2-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22;;/h3-7H,2,8-17H2,1H3;2*1H |
InChI-Schlüssel |
FJRVGZLOWFOVNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



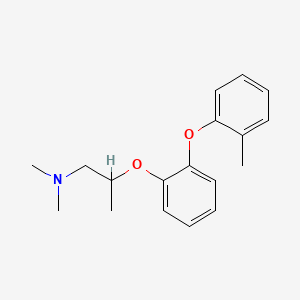
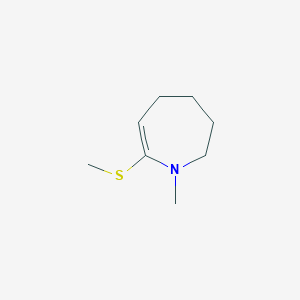
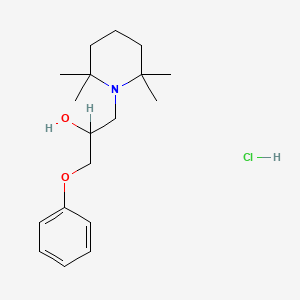
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
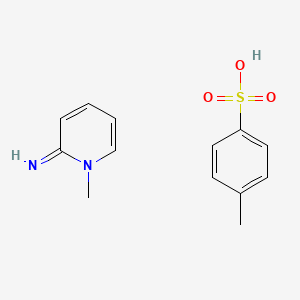
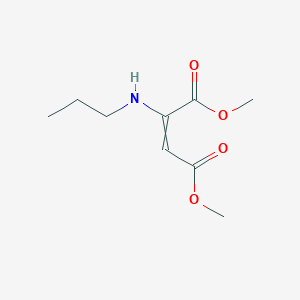
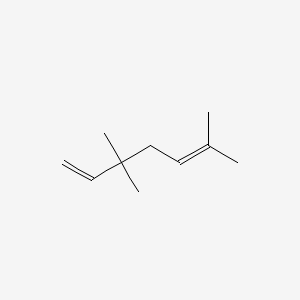
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
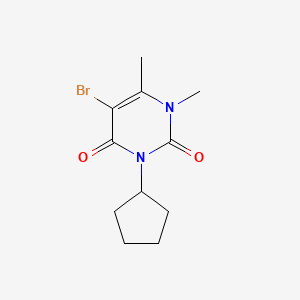
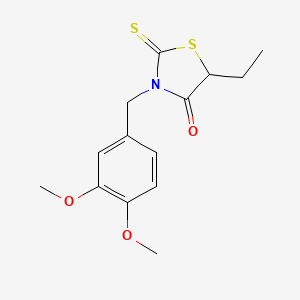

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
